molecular formula C8H8N2S2 B2942501 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 88089-77-4

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No. B2942501
Key on ui cas rn: 88089-77-4
M. Wt: 196.29
InChI Key: LUZIZYOYWXEFRG-UHFFFAOYSA-N
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Patent
US05057613

Procedure details

A mixture of 33.6 g (0.3 mol) thiophene-2-carboxaldehyde, 39.9 g (0.3 mol) aminoacetaldehyde diethyl acetal, 0.3 g of 4-toluenesulfonic acid (TsOH) and 200 ml ethanol is placed in a 500 ml flask and heated to reflux. After 2 hours, the reaction is concentrated and the residue dissolved in 250 ml ethanol. Solid NaBH4 (12.5 g, 0.33 mol) is added in small portions. The reaction is refluxed for 11/2 hours, cooled to room temperature and poured into cold water. The product is extracted into CH2Cl2 (2×250 ml). After drying (Na2SO4) and concentration, 66.7 g crude product is obtained as a pale yellow oil. 22.9 g (0.1 mol) of the crude amine is placed in a 500 ml flask along with 11.7 g (0.12 mol) KSCN, 150 ml ethanol, 40 ml water and 15 ml concentrated hydrochloric acid. After refluxing for 5 hours, the reaction is poured onto 1 liter of ice water. The white crystals are collected and dried to give 12.0 g (61%) product, mp 128°-130° C. (EtOH).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
39.9 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
22.9 g
Type
reactant
Reaction Step Four
Name
KSCN
Quantity
11.7 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.C(O[CH:11](OCC)[CH2:12][NH2:13])C.[BH4-].[Na+].[C:19]([S-:21])#[N:20].[K+].Cl>C1(C)C=CC(S(O)(=O)=O)=CC=1.O.C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:13]1[CH:12]=[CH:11][NH:20][C:19]1=[S:21] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
39.9 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
amine
Quantity
22.9 g
Type
reactant
Smiles
Name
KSCN
Quantity
11.7 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a 500 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 250 ml ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 11/2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into CH2Cl2 (2×250 ml)
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration
CUSTOM
Type
CUSTOM
Details
66.7 g crude product is obtained as a pale yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The white crystals are collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)CN1C(NC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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